molecular formula C11H16O2 B14325315 2-[(Hex-1-en-5-yn-3-yl)oxy]oxane CAS No. 112182-90-8

2-[(Hex-1-en-5-yn-3-yl)oxy]oxane

Katalognummer: B14325315
CAS-Nummer: 112182-90-8
Molekulargewicht: 180.24 g/mol
InChI-Schlüssel: KTZCBEPFADOVOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Hex-1-en-5-yn-3-yl)oxy]oxane is an organic compound characterized by the presence of an oxane ring and a hex-1-en-5-yn-3-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Hex-1-en-5-yn-3-yl)oxy]oxane typically involves the reaction of hex-1-en-5-yn-3-ol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Hex-1-en-5-yn-3-yl)oxy]oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the oxane ring can be opened or modified using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), halides, amines

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids

    Reduction: Formation of saturated hydrocarbons

    Substitution: Formation of substituted oxanes and related derivatives

Wissenschaftliche Forschungsanwendungen

2-[(Hex-1-en-5-yn-3-yl)oxy]oxane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-[(Hex-1-en-5-yn-3-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the oxane ring and the hex-1-en-5-yn-3-yl group allows for unique interactions with biological molecules, potentially leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(Hex-3-yn-1-yl)oxy]oxane
  • 2-[(Hex-5-en-2-yn-1-yl)oxy]oxane

Comparison

Compared to similar compounds, 2-[(Hex-1-en-5-yn-3-yl)oxy]oxane is unique due to its specific structural arrangement, which influences its reactivity and interactions

Eigenschaften

CAS-Nummer

112182-90-8

Molekularformel

C11H16O2

Molekulargewicht

180.24 g/mol

IUPAC-Name

2-hex-1-en-5-yn-3-yloxyoxane

InChI

InChI=1S/C11H16O2/c1-3-7-10(4-2)13-11-8-5-6-9-12-11/h1,4,10-11H,2,5-9H2

InChI-Schlüssel

KTZCBEPFADOVOV-UHFFFAOYSA-N

Kanonische SMILES

C=CC(CC#C)OC1CCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.